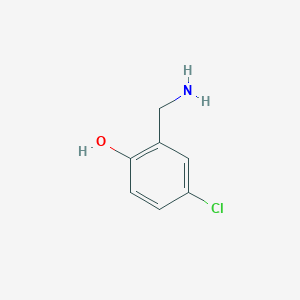

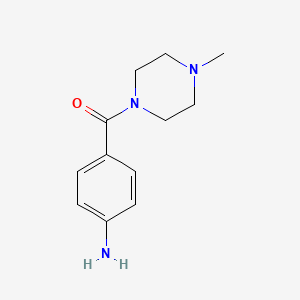

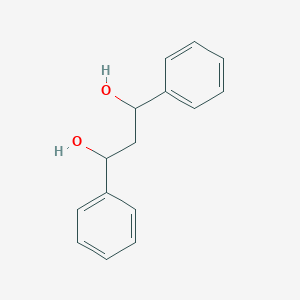

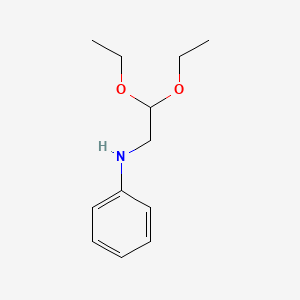

N-(2,2-Diethoxyethyl)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives, including N-(2,2-Diethoxyethyl)aniline, often involves catalytic reactions, substitution reactions, or condensation reactions. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates is a common method used to introduce the amine group into aromatic compounds, thereby forming various aniline derivatives (Wolfe & Buchwald, 2003). This method highlights the versatility and efficiency of catalytic systems in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial in determining their chemical reactivity and physical properties. Studies using methods such as X-ray diffraction analysis provide insights into the coordination geometry of nitrogen atoms and the overall molecular conformation. For example, the molecular structure of N-benzylidene-aniline was determined by gas electron diffraction and molecular mechanics calculations, revealing the coplanarity and rotation angles of the phenyl rings attached to the nitrogen atom (Trætteberg et al., 1978).

Chemical Reactions and Properties

The chemical reactions involving aniline derivatives can range from simple substitution reactions to more complex cycloadditions. For instance, the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with trimethylsilylynamides for the synthesis of axially chiral anilides demonstrates the potential for creating complex structures with high enantioselectivity (Tanaka et al., 2006).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, melting point, and conductivity, are influenced by their molecular structure. For example, the synthesis and characterization of N- and O-alkylated poly[aniline-co-N-(2-hydroxyethyl) aniline] explored the solubility and conductivity of the polymers, revealing that the initial copolymer exhibited greater solubility in common organic solvents compared to polyaniline, with conductivity measurements performed using a four-point probe method (Shadi et al., 2012).

Chemical Properties Analysis

The chemical properties of aniline derivatives, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for their applications. Studies on the synthesis and electrorheological behavior of semiconducting poly(aniline-co-o-ethoxy aniline) highlight how the copolymerization of aniline with other monomers can modify its chemical behavior and enhance its applicability in fields such as electrorheology (Clioi et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGUGEBXVGPRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334213 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22758-34-5 | |

| Record name | N-(2,2-Diethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key advantage of the newly developed method for synthesizing N-(2,2-Diethoxyethyl)anilines described in the research?

A1: The research highlights a "facile and efficient" method for preparing various N-(2,2-diethoxyethyl)anilines. [] This method utilizes a modified Buchwald-Hartwig reaction, employing a Pd catalyst generated in situ from Pd2(dba)3/XantPhos. A key advantage is its effectiveness in coupling both electron-deficient and electron-rich aryl bromides with 2-amino acetaldehyde diethyl acetal to produce the desired N-(2,2-diethoxyethyl)anilines in high yields (73%~96%). [] This adaptability makes the method particularly valuable for synthesizing a diverse range of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.